molecular formula C15H22ClNO2 B3089994 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride CAS No. 1203800-30-9

3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride

Cat. No.: B3089994
CAS No.: 1203800-30-9
M. Wt: 283.79
InChI Key: JINCPXDYIPDOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core substituted with a 3-(1-piperidinyl)propoxy group. This molecule contains a tertiary amine (piperidine) linked via a propoxy chain to the aromatic benzaldehyde scaffold. The hydrochloride salt enhances its solubility and stability for pharmaceutical or chemical applications.

Evidence indicates that this compound is listed as discontinued in commercial catalogs, implying challenges in formulation or niche applications in research settings .

Properties

IUPAC Name

3-(3-piperidin-1-ylpropoxy)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-13-14-6-4-7-15(12-14)18-11-5-10-16-8-2-1-3-9-16;/h4,6-7,12-13H,1-3,5,8-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINCPXDYIPDOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with 1-(3-chloropropyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[3-(1-Piperidinyl)propoxy]benzoic acid.

    Reduction: 3-[3-(1-Piperidinyl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride, also known as 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride, is a chemical compound with diverse applications across scientific research, medicine, and industry. It consists of a benzaldehyde moiety attached to a propoxy chain connected to a piperidine ring, frequently used in hydrochloride form to enhance solubility and stability for pharmaceutical uses.

Scientific Research Applications

  • Chemistry As an intermediate in synthesizing complex organic molecules, this compound is crucial in creating various chemical structures.
  • Biology It is employed in studying enzyme interactions and receptor binding assays, offering insights into biochemical processes.
  • Medicine Researches explore its therapeutic potential and its role as a precursor in drug development. Specifically, compounds similar to this have been studied as histamine H3 receptor ligands, potentially applicable in treating obesity, cognitive impairment, and sleep disorders.
  • Industry Utilized in the production of specialty chemicals and as a reagent in diverse industrial processes, it serves various manufacturing needs.

Potential Products

Reactions involving 3-Methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride can yield various products depending on the type of reaction:

  • Oxidation Leads to 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzoic acid.
  • Reduction Results in 3-methoxy-2-[3-(3-methylpiperidin-1-yl)propoxy]benzyl alcohol.
  • Substitution Produces various substituted derivatives based on the nucleophile used.

Research and Studies

Mechanism of Action

The mechanism of action of 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde moiety can undergo chemical transformations that lead to the formation of active metabolites. These interactions and transformations contribute to the compound’s biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[3-(1-piperidinyl)propoxy]benzaldehyde hydrochloride with structurally and functionally related compounds, emphasizing substituent effects and therapeutic applications:

Compound Name Key Structural Features Molecular Weight Therapeutic/Functional Role Key Differences
This compound (Target Compound) Benzaldehyde + 3-(piperidinyl)propoxy group ~309.8 g/mol* Research chemical, potential synthesis intermediate Aldehyde group confers reactivity for condensation or derivatization.
Dyclonine Hydrochloride (1-(4-butoxyphenyl)-3-(1-piperidinyl)-1-propanone) Propanone core with 4-butoxyphenyl and piperidinyl groups 335.9 g/mol Topical anesthetic (blocks sodium channels) Propanone instead of benzaldehyde; butoxyphenyl enhances lipophilicity.
Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) Propanone core with 4-chlorophenyl and piperidinyl groups 296.2 g/mol ALDH inhibitor (anti-cancer candidate) Chlorophenyl substituent improves target specificity for ALDH enzymes.
3-[3-(1H-Imidazol-1-yl)propoxy]benzaldehyde hydrochloride Benzaldehyde + 3-(imidazolyl)propoxy group ~278.7 g/mol* Unknown (structural analog) Imidazole replaces piperidine; altered receptor binding potential.
Tandutinib (4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide) Quinazoline core with piperidinylpropoxy and isopropoxyphenyl groups 562.7 g/mol Tyrosine kinase inhibitor (leukemia treatment) Larger scaffold with quinazoline and piperazine; targets kinase signaling.
Pitolisant Hydrochloride (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine) Piperidine linked to chlorophenylpropoxy chain 332.3 g/mol H3 receptor antagonist (narcolepsy treatment) Chlorophenylpropoxy chain enhances CNS penetration and histamine affinity.

*Calculated based on molecular formula where explicit data is unavailable.

Key Observations:

Functional Group Impact: The aldehyde group in the target compound distinguishes it from analogs like Dyclonine (propanone) or Aldi-4 (chlorophenyl-propanone). This makes it reactive in Schiff base formation or as a precursor for heterocyclic synthesis. Piperidinyl vs. Imidazole: Replacing piperidine with imidazole (as in ) alters electronic properties and hydrogen-bonding capacity, affecting bioavailability and target engagement.

Therapeutic Applications :

  • The target compound lacks direct therapeutic data but shares structural motifs with clinically used drugs (e.g., Pitolisant’s piperidine chain for CNS activity , Dyclonine’s sodium channel blockade ).
  • Larger molecules like Tandutinib demonstrate how piperidinylpropoxy groups can be integrated into kinase inhibitors for oncology .

Substituent Effects :

  • Chlorophenyl groups (Aldi-4, Pitolisant) enhance target specificity and metabolic stability.
  • Butoxy or methoxy groups (Dyclonine, Tandutinib) improve lipophilicity and membrane permeability.

Research and Development Insights

  • Synthetic Utility : The target compound’s aldehyde group is critical for synthesizing imines or heterocycles, as seen in intermediates for dronedarone () or benzodiazepines ().
  • Patent Trends : Derivatives of piperidinylpropoxybenzaldehyde are frequently patented for cardiovascular and CNS applications (e.g., ), highlighting their versatility in drug design.

Biological Activity

3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C13H18ClN2O2
  • CAS Number : 1203800-30-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as tyrosine kinases, which are involved in cell signaling pathways related to cancer proliferation. This inhibition can lead to antiproliferative effects in cancer cells.
  • Interaction with Receptors : It has been shown to interact with neurotransmitter receptors, potentially influencing neuropsychiatric conditions.
  • DNA Topoisomerase Interaction : The compound may also affect DNA topoisomerases, which are crucial for DNA replication and transcription, leading to cytotoxicity in cancer cells.

Antiproliferative Effects

A study demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines. The compound's IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)12.80
A549 (Lung)4.16

These results indicate that the compound is particularly effective against lung cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. For instance, it was tested in carrageenan-induced paw edema models, where it significantly reduced inflammation at various dosages:

Dose (mg/kg)Paw Edema Reduction (%)
5061.98
10080.84
20090.32

This reduction was comparable to that achieved by standard anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals the following insights:

Compound NameMolecular FormulaSimilarity Index
6-Fluoro-3-(piperidin-3-yl)-1H-indoleC12H14F2N20.95
BenzaldehydeC7H6O0.90

The presence of the piperidinyl group enhances solubility and binding affinity to biological targets, while the benzaldehyde moiety contributes to the compound's overall pharmacological profile .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In vitro studies reported complete tumor regression in MCF-7 xenografts treated with related compounds, suggesting a promising avenue for further research into its use as an anticancer agent.
  • Neuropsychiatric Disorders : Research indicates that compounds structurally related to this compound may serve as effective treatments for disorders such as schizophrenia and anxiety by modulating neurotransmitter systems .

Q & A

Q. What are the established synthetic routes and critical reaction conditions for 3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride?

The synthesis typically involves:

  • Piperidine Intermediate Formation : Alkylation or hydrogenation of pyridine derivatives using catalysts like Pd/C under hydrogen gas to generate the piperidine core .
  • Propoxylation : Reaction of the piperidine intermediate with a benzaldehyde derivative under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to introduce the propoxybenzaldehyde moiety .
  • Hydrochloride Salt Formation : Acidic workup (e.g., HCl in ethanol) to precipitate the final product.
    Key Considerations : Optimize temperature (60–80°C for propoxylation) and stoichiometry (1:1.2 molar ratio for alkylation) to minimize side products .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC : Quantify purity (>98%) using reverse-phase columns (C18) and UV detection at 254 nm. Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve impurities .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., piperidine ring protons at δ 2.5–3.5 ppm; benzaldehyde aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (LC/MS) : Validate molecular weight (e.g., [M+H]+ ≈ 310–330 amu) and detect chloride adducts .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict optimal conditions (solvent, catalyst) for propoxylation or salt formation .
  • Machine Learning : Train models on existing piperidine derivative syntheses to predict yields and side reactions. For example, Bayesian optimization can reduce trial runs by 30–50% .
  • Case Study : ICReDD’s workflow combines computational screening with experimental validation, narrowing conditions from 100+ possibilities to <10 candidates .

Q. How should researchers address contradictions in physicochemical or biological data?

  • Cross-Validation : Compare HPLC purity data with NMR integration (e.g., residual solvent peaks vs. synthetic impurities) .
  • Biological Assay Reproducibility : Test compound stability under assay conditions (pH, temperature) to rule out degradation artifacts. For example, hydrolysis of the propoxy group at pH > 8 may skew receptor binding results .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 1-(2,6-Dichloro-benzyl)-piperidin-3-ylamine hydrochloride) to identify trends in solubility or reactivity .

Q. What strategies are effective for studying its interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) using immobilized protein and varying ligand concentrations .
  • Molecular Dynamics (MD) Simulations : Model the compound’s binding pose in receptor pockets (e.g., piperidine nitrogen interactions with aspartate residues) .
  • Mutagenesis Studies : Validate computational predictions by testing binding affinity in receptor mutants (e.g., D113A mutation in α-adrenergic receptors) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at ~180°C. Store at −20°C in desiccated, amber vials to prevent hygroscopic degradation .
  • pH-Dependent Hydrolysis : The benzaldehyde group is prone to oxidation at pH > 7. Use buffered solutions (pH 4–6) for in vitro assays .
  • Light Sensitivity : UV-Vis spectroscopy confirms photodegradation under direct light; use light-protected vials for long-term storage .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem’s documented piperidine alkylation and benzaldehyde functionalization workflows .
  • Safety Guidelines : Follow laboratory hygiene plans (e.g., chemical fume hoods, PPE) as per institutional protocols .
  • Data Repositories : Cross-reference spectral libraries (e.g., PubChem, NMRShiftDB) for structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.